molecular formula C18H14I3N3O2 B2992321 N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4,5-triiodobenzamide CAS No. 1024504-66-2

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4,5-triiodobenzamide

Cat. No.: B2992321
CAS No.: 1024504-66-2
M. Wt: 685.042
InChI Key: QTQITJLMGVQZOC-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4,5-triiodobenzamide is a complex organic compound that features a pyrazole ring substituted with phenyl and dimethyl groups, and a benzamide moiety substituted with three iodine atoms

Mechanism of Action

Target of Action

The primary targets of this compound are human recombinant alkaline phosphatases, including human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP) . These enzymes play crucial roles in a variety of biological processes, including bone mineralization, lipid metabolism, and signal transduction .

Mode of Action

The compound interacts with its targets by inhibiting their enzymatic activity . It has been found to inhibit alkaline phosphatases to a lesser degree than ecto-5′-nucleotidases . This suggests that the compound may bind to the active sites of these enzymes, preventing them from catalyzing their respective reactions .

Biochemical Pathways

The inhibition of alkaline phosphatases and ecto-5′-nucleotidases by this compound can affect several biochemical pathways. Alkaline phosphatases are involved in the hydrolysis of phosphate esters, contributing to the regulation of intracellular levels of phosphate and inorganic pyrophosphate . Ecto-5′-nucleotidases are involved in the regulation of purinergic signaling, which plays a role in a variety of physiological processes, including neurotransmission, immune response, and thromboregulation .

Pharmacokinetics

As a metabolite of aminophenazone, a nonsteroidal anti-inflammatory drug , it is likely to share some of its pharmacokinetic properties. Aminophenazone is known to be well-absorbed orally and is metabolized in the liver . Its metabolites, including this compound, are likely to be excreted in the urine .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be related to its inhibitory effects on its target enzymes. By inhibiting alkaline phosphatases and ecto-5′-nucleotidases, it may alter the levels of phosphate, inorganic pyrophosphate, and nucleotides within cells . This could potentially affect a variety of cellular processes, including signal transduction, energy metabolism, and cell proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its binding to its target enzymes and its inhibitory activity . Additionally, factors such as the compound’s formulation and route of administration can influence its absorption and distribution within the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4,5-triiodobenzamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, heated to 50°C, and stirred for 3 hours, resulting in an orange solution . The compound is then characterized by single crystal X-ray diffraction (XRD) analysis to confirm its structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4,5-triiodobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: Halogen substitution reactions can occur, where the iodine atoms can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4,5-triiodobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing other complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4,5-triiodobenzamide is unique due to the presence of three iodine atoms on the benzamide moiety, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4,5-triiodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14I3N3O2/c1-10-16(18(26)24(23(10)2)12-6-4-3-5-7-12)22-17(25)11-8-13(19)15(21)14(20)9-11/h3-9H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQITJLMGVQZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=C(C(=C3)I)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14I3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

685.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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